Carbamic acid, N,N-diethyl-, 9-anthracenylmethyl ester

Photolithography i-line resist Photobase generator

Conventional thermal initiators cause substrate damage; deep-UV PBGs fail at 365 nm. CAS 1228312-05-7 (WPBG-018) is an anthracene-based photobase generator optimized for i-line lithography. - Generates volatile diethylamine (bp 55°C) → minimal ionic residues after post-exposure bake - Absorption at 365 nm → compatible with standard mercury arc lamps - Enables room-temp epoxy curing & two-stage energy transfer with WPBG-300/345 - Yellow crystalline powder, Mp 72-74°C, excellent organic solvent solubility

Molecular Formula C20H21NO2
Molecular Weight 307.393
CAS No. 1228312-05-7
Cat. No. B2883142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, N,N-diethyl-, 9-anthracenylmethyl ester
CAS1228312-05-7
Molecular FormulaC20H21NO2
Molecular Weight307.393
Structural Identifiers
SMILESCCN(CC)C(=O)OCC1=C2C=CC=CC2=CC3=CC=CC=C31
InChIInChI=1S/C20H21NO2/c1-3-21(4-2)20(22)23-14-19-17-11-7-5-9-15(17)13-16-10-6-8-12-18(16)19/h5-13H,3-4,14H2,1-2H3
InChIKeyZWDNVDDEDBXBMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

9-Anthrylmethyl N,N-Diethylcarbamate Procurement Overview


Carbamic acid, N,N-diethyl-, 9-anthracenylmethyl ester (synonym: 9-Anthrylmethyl N,N-diethylcarbamate, WPBG-018, PEL-01; CAS 1228312-05-7) is an anthracene-based photobase generator (PBG) that releases the volatile secondary amine diethylamine upon irradiation with long-wavelength UV light . Primarily developed by FUJIFILM Wako, this compound is characterized by a molecular weight of 307.39 g/mol, an anthracene chromophore, and a melting point of 72–74°C, appearing as a yellow crystalline powder . Its core technological function is enabling base-catalyzed polymerization or crosslinking without the thermal side reactions associated with conventional thermal initiators, positioning it as a specialized tool for high-precision polymer applications .

i-line photobase generation – absorption match for 365 nm mercury lamp tools
Volatile diethylamine release – supports low-residue curing workflows
Non-thermal initiation – compatible with temperature-sensitive polymer and sol-gel systems

Why Generic Photobase Generators Cannot Substitute This Compound


Generic substitution of photobase generators often fails due to critical mismatches in spectral sensitivity, base generation quantum yield, and thermal stability. Simple naphthalene-based analogs (e.g., 1-naphthylmethyl N,N-diethyl carbamate, PEL-02) absorb primarily in the deep-UV (200–300 nm) range, making them incompatible with i-line (365 nm) lithography tools, whereas the anthracene chromophore in target compound CAS 1228312-05-7 extends absorption into the near-UV/visible region [1]. Furthermore, the volatility of the generated amine (diethylamine, bp 55°C) has a direct impact on diffusion-controlled curing kinetics and post-exposure bake requirements, which cannot be replicated by PBGs that generate less volatile or bulkier amines . The anthracene moiety also enables secondary energy transfer functions as a photosensitizer for other PBGs in two-stage curing formulations, a property absent in non-anthracene carbamates .

Target (WPBG-018)
Generic Substitute (e.g., PEL-02)
Interchangeability Risk
Anthracene chromophore: primary absorption in near-UV/i-line region
Naphthalene chromophore: absorption limited to deep-UV (DUV) range
Spectral mismatch may prevent base generation under i-line exposure
Generates volatile diethylamine (low boiling point)
Often generates less volatile or bulkier amines
Post-bake residue and diffusion kinetics may differ; curing profile may not transfer
Documented photosensitizer for co-PBGs in two-stage systems
No reported photosensitization function
Dual-function capability absent; spectral broadening formulation cannot be replicated

Quantitative Differentiation Evidence Against Closest Analogs


i-Line Absorption Selectivity vs. Naphthalene-Based PBGs

In a direct comparative analysis, 9-anthrylmethyl N,N-diethyl carbamate (PEL-01/WPBG-018) exhibits primary absorption at λ ≈ 365 nm (i-line), corresponding to its anthracene-based structure, whereas the naphthalene analog PEL-02 (1-naphthylmethyl N,N-diethyl carbamate) is designed for the deep-ultraviolet (DUV) region (200–300 nm) [1]. This spectral shift is critical for compatibility with standard mercury arc lamp lithography equipment. In a phenol red-based base generation assay, PEL-01 generated quantitatively less base than PEL-02 in KrF (248 nm) irradiation regions, but PEL-01 uniquely enables i-line photopatterning where PEL-02 is ineffective due to lack of absorption [1].

i-Line Selectivity
Head-to-head
Target λ_max ≈ 365 nm (i-line); comparator PEL-02 absorbs 200–300 nm (DUV). Inverse base generation efficiency between i-line and KrF regions.
Supports i-line lithography compatibility
Phenol red assay; >65 nm spectral separation
Photolithography i-line resist Photobase generator Anthracene chromophore

Photosensitization Function in Two-Stage PBG Systems

Unlike most mono-functional PBGs, 9-anthrylmethyl N,N-diethylcarbamate (WPBG-018) can additionally serve as a photosensitizer for other photobase generators, specifically WPBG-300 and WPBG-345 . This dual-function capability (primary amine generation + secondary sensitization) is a documented product characteristic that its naphthalene counterpart PEL-02 has not been reported to possess [1]. In a two-stage PBG formulation, WPBG-018 absorbs at longer wavelengths and transfers energy to co-formulated PBGs, enabling broader spectral utilization and enhanced overall quantum efficiency .

Sensitizer Function
Class-level
Documented photosensitizer for WPBG-300/345; no reported function for PEL-02 or generic non-anthracene carbamates.
Class-level distinction; data to verify
Supplier specification; validate in formulation
Photosensitizer Two-stage photobase generation Epoxy curing Energy transfer

Volatile Amine Generation for Low-Residue Curing

Photolysis of 9-anthrylmethyl N,N-diethylcarbamate (WPBG-018) generates diethylamine, a secondary amine with a boiling point of 55°C . This volatility is advantageous in curing processes where excess unreacted amine must be removed post-exposure to avoid corrosion, discoloration, or plasticization of the cured polymer matrix. In contrast, photobase generators that release non-volatile amines (e.g., piperidine-based PBGs such as 9-anthracenylmethyl 1-piperidine carboxylate, bp 106°C) leave high-boiling amine residues that can compromise long-term material stability [1]. The Fujifilm Wako product line specifically highlights this low-corrosion feature for metal substrate applications [2].

Volatile Amine
Cross-study
Generates diethylamine (bp 55°C) vs. piperidine (bp 106°C) from comparator carbamate. Boiling point difference: 51°C.
Lower post-bake residue potential
Inferred from volatility; test in target matrix
Volatile base generation Epoxy resin curing Polyamic acid crosslinking Low-corrosivity initiator

Validated Application Scenarios for R&D and Manufacturing


i-Line Negative-Tone Photoresist Formulation

Due to its primary absorption at λ ≈ 365 nm, WPBG-018 is the appropriate PBG choice for i-line photoresist systems using standard mercury arc lamp exposure tools. When the lithographic process is designed around 365 nm illumination, substituting PEL-02 (200–300 nm absorption) would result in negligible base generation and pattern formation failure [1]. The generated diethylamine catalyzes epoxy ring-opening polymerization in the exposed regions, enabling negative-tone image development.

Spectral Sensitizer in Two-Stage PBG Systems

In advanced formulations where broadband UV sensitivity is required, WPBG-018 can be co-formulated with WPBG-300 or WPBG-345. WPBG-018 absorbs long-wavelength photons and transfers energy to the co-PBG, which generates additional base, effectively expanding the system's spectral response without introducing non-carbamate sensitizer contaminants . This two-stage approach is not achievable with PEL-02 or other non-sensitizing PBGs.

Low Ionic Contamination Curing for Microelectronic Packaging

The generation of volatile diethylamine (bp 55°C) allows excess amine to be removed during post-exposure bake, minimizing ionic residue that could cause metal corrosion or leakage current failures. This characteristic makes WPBG-018 preferable over piperidine-generating PBGs (9-anthracenylmethyl 1-piperidine carboxylate, bp 106°C) in semiconductor packaging and MEMS fabrication where residue control is critical [2].

Sol-Gel and Thick-Film Epoxy Crosslinking

WPBG-018 enables room-temperature or low-temperature curing of sol-gel silicate matrices and thick epoxy films, avoiding thermal degradation of temperature-sensitive substrates. Its excellent solubility in common organic solvents and stability in various monomer systems facilitate homogeneous incorporation into complex multicomponent formulations .

Application
Selection Property
Validation Focus
i-Line negative-tone photoresist
i-line spectral compatibility & base generation
Epoxy crosslinking pattern fidelity at i-line exposure
Two-stage PBG sensitization
Dual-function (generator + sensitizer)
Spectral broadening efficiency with co-PBG
Low-contamination microelectronic cure
Volatile amine (low residue tendency)
Post-cure ionic residue and metal corrosion risk
Sol-gel / thick-film crosslinking
Thermal stability & organic solvent solubility
Low-temperature cure homogeneity and film integrity
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